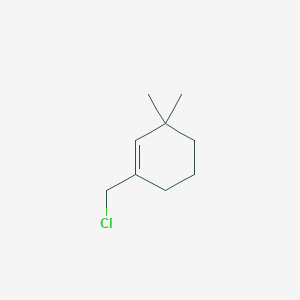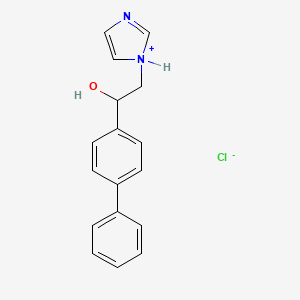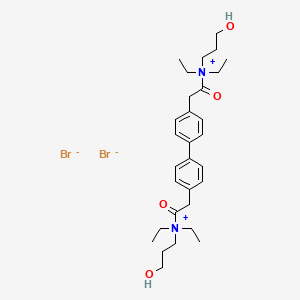
Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. Diethyl(3-hydroxypropyl)ammonium groups are then attached to the oxoethylene moieties. The final step involves the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions.
化学反应分析
Types of Reactions
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学研究应用
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dichloride
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, diiodide
Uniqueness
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is unique due to its specific bromide ions, which may confer distinct reactivity and biological properties compared to its chloride and iodide counterparts.
属性
| 77985-01-4 | |
分子式 |
C30H46Br2N2O4 |
分子量 |
658.5 g/mol |
IUPAC 名称 |
[2-[4-[4-[2-[diethyl(3-hydroxypropyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-diethyl-(3-hydroxypropyl)azanium;dibromide |
InChI |
InChI=1S/C30H46N2O4.2BrH/c1-5-31(6-2,19-9-21-33)29(35)23-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-30(36)32(7-3,8-4)20-10-22-34;;/h11-18,33-34H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
DMJRBYKPCIQLSL-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](CC)(CCCO)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](CC)(CC)CCCO.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


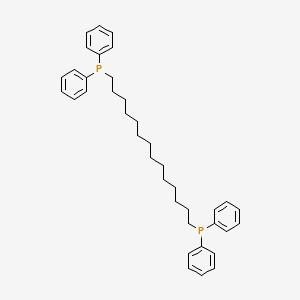

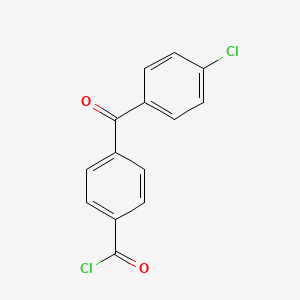
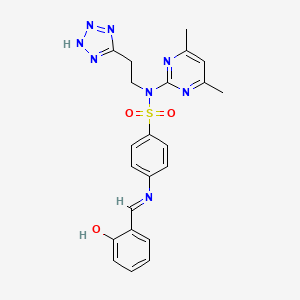
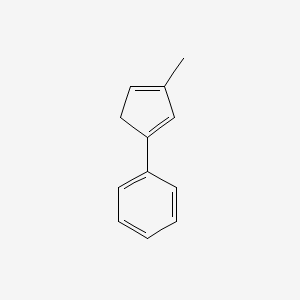
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
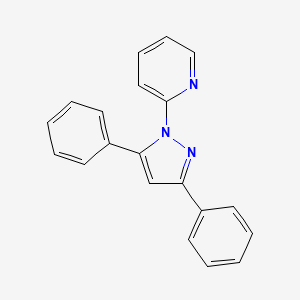
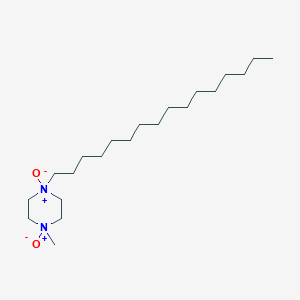
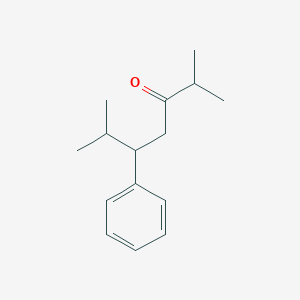


![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
